5H-benzocycloheptene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

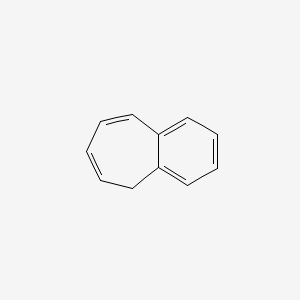

5H-benzocycloheptene is a benzocycloheptene.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

5H-benzocycloheptene serves as a versatile building block in organic synthesis. Its structural framework allows for the introduction of various functional groups, making it valuable in the development of complex molecules.

Synthesis of Complex Molecules

- Building Block : It is utilized in synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution, which can yield derivatives with distinct properties .

Table 1: Chemical Transformations of this compound

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Oxidation | Aldehydes/Carboxylic Acids | Oxidation of ethoxy group |

| Substitution | Functional Group Introduction | Reactions with electrophiles |

| Reduction | Alcohols | Reduction of ketones derived from the compound |

Biological Applications

Research has indicated that derivatives of this compound exhibit significant biological activity, making them candidates for therapeutic applications.

Pharmacological Properties

- Antidepressant Activity : Certain derivatives have been studied for their potential as antidepressants. For instance, compounds incorporating amino groups have shown efficacy in inhibiting serotonin uptake, which is crucial for mood regulation .

- Cancer Research : The compound's structure has been explored for its antiestrogenic properties, particularly in breast cancer treatments. Studies involving modifications to the side chains of related compounds have demonstrated varying degrees of effectiveness against cancer cell lines .

Table 2: Biological Activities of this compound Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| Amino Derivatives | Antidepressant | US4091115A |

| Alkylaminoethoxy Side Chains | Anti-cancer | PMC4059272 |

| Tetrahydro Derivatives | Inhibition of Influenza Virus | Core.ac.uk |

Industrial Applications

In addition to its roles in research and development, this compound has potential applications in the materials science sector.

Advanced Materials

- Conductivity and Fluorescence : The compound can be incorporated into materials designed for specific electrical properties or optical characteristics. This opens avenues for its use in electronic devices and sensors .

Case Study 1: Antidepressant Development

A study focused on the synthesis and evaluation of various 7-amino derivatives of benzocycloheptene indicated that certain compounds significantly inhibited serotonin reuptake in animal models. These findings suggest a promising direction for developing new antidepressants based on this scaffold .

Case Study 2: Cancer Treatment Research

Research on modified benzocycloheptenes demonstrated their ability to modulate estrogen receptor activity in breast cancer cell lines. The results indicated that specific structural modifications could enhance their therapeutic potential while minimizing side effects .

Eigenschaften

CAS-Nummer |

264-09-5 |

|---|---|

Molekularformel |

C11H10 |

Molekulargewicht |

142.2 g/mol |

IUPAC-Name |

9H-benzo[7]annulene |

InChI |

InChI=1S/C11H10/c1-2-6-10-8-4-5-9-11(10)7-3-1/h1-6,8-9H,7H2 |

InChI-Schlüssel |

XHVULKQHRQZNMW-UHFFFAOYSA-N |

SMILES |

C1C=CC=CC2=CC=CC=C21 |

Kanonische SMILES |

C1C=CC=CC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.